molecular formula C18H13ClN2O2 B1289288 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile CAS No. 214476-99-0

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile

Cat. No.: B1289288
CAS No.: 214476-99-0
M. Wt: 324.8 g/mol
InChI Key: YVPONOUVXOCATL-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core substituted with benzyloxy, chloro, methoxy, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized via a Skraup synthesis or a Friedländer synthesis.

    Introduction of Substituents: The benzyloxy, chloro, and methoxy groups are introduced through electrophilic aromatic substitution reactions. The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.

    Final Assembly: The final compound is obtained by coupling the substituted quinoline with benzyl bromide under basic conditions to introduce the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.

    Reduction: 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-amine.

    Substitution: 7-(Benzyloxy)-4-amino-6-methoxyquinoline-3-carbonitrile.

Scientific Research Applications

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    7-(Benzyloxy)-4-chloroquinoline-3-carbonitrile: Lacks the methoxy group, which may affect its binding properties and reactivity.

    7-(Benzyloxy)-6-methoxyquinoline-3-carbonitrile: Lacks the chloro group, which may influence its electronic properties and reactivity.

    4-Chloro-6-methoxyquinoline-3-carbonitrile: Lacks the benzyloxy group, which may reduce its binding affinity and selectivity.

Uniqueness

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can enhance its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-chloro-6-methoxy-7-phenylmethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c1-22-16-7-14-15(21-10-13(9-20)18(14)19)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPONOUVXOCATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625836
Record name 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214476-99-0
Record name 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 1 g of 7-benzyloxy-4-hydroxy-6-methoxy-quinoline-3-carbonitrile in 10 ml of methylene chloride was added 5 ml of oxalyl chloride (2M in methylene chloride), and 2 drops of N,N-dimethylformamide. The mixture was refluxed for 20 min and to it was slowly added aqueous sodium bicarbonate until the bubbling ceased. Following separation of the layers, the organic layer was evaporated to a small volume, then passed through a plug of magnesol. Elution with 50 ml methylene chloride, followed by evaporation provided 0.6 g of 7-benzyloxy-4-chloro-6-methoxy-quinoline-3-carbonitrile as a pale yellow solid, mp 282-284° C.; mass spectrum (electrospray, m/e) M+H 325.
Quantity
1 g
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reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
Quantity
5 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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catalyst
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A total of 500 mg (1.63 mM) of 7-benzyloxy-4hydroxy-6-methoxy-quinoline-3-carbonitrile was taken up into 3 ml of oxalyl chloride (2M in CHCl3) and allowed to stand for 15 min followed by refluxing for 1 h. The solution was allowed to cool and then diluted with 300 mg of hexane to give a green solid. The solid was isolated and washed with excess hexane and dried under vacuum at 40° C. to yield 586 mg of 7-benzyloxy-4-chloro-6-methoxy-quinoline-3-carbonitrile as the hydrogen chloride salt. This compound was taken immediately on for the next step.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
solvent
Reaction Step Three

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